molecular formula C19H18ClN3O4 B5420327 N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE

Cat. No.: B5420327
M. Wt: 387.8 g/mol
InChI Key: BVQRRLVFZYAMMD-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a complex organic compound that features a morpholine ring, a chlorinated phenyl group, and a benzoxazole moiety

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-11-13(5-6-15(14)22-7-9-26-10-8-22)21-18(24)12-23-16-3-1-2-4-17(16)27-19(23)25/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQRRLVFZYAMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the phenyl ring.

    Final Coupling: The benzoxazole and chlorinated morpholine-phenyl intermediates are coupled using amide bond formation techniques, typically involving reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole moiety, potentially converting it to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which allows for interactions with various biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with aromatic amino acids in the active site of enzymes, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A synthetic antibiotic with a similar morpholine-phenyl structure.

    Gefitinib: An anti-cancer drug with a chlorinated phenyl ring and a morpholine moiety.

    Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.

Uniqueness

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-(2-OXO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is unique due to the combination of its benzoxazole moiety with a chlorinated morpholine-phenyl structure. This unique combination allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

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